dimethyl 4-hydroxypyridine-2,6-dicarboxylate

Organic Synthesis Process Chemistry Esterification

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS 19872‑91‑4; MF C₉H₉NO₅; MW 211.17) is a 4‑hydroxy‑substituted pyridine‑2,6‑dicarboxylic acid dimethyl ester. It belongs to the dipicolinate ester family and is recognized as a versatile scaffold in medicinal chemistry, coordination chemistry, and materials science.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 19872-91-4
Cat. No. B178299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 4-hydroxypyridine-2,6-dicarboxylate
CAS19872-91-4
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C=C(N1)C(=O)OC
InChIInChI=1S/C9H9NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h3-4H,1-2H3,(H,10,11)
InChIKeyFERASHUCDLDGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate (CAS 19872-91-4): Core Properties and Procurement Relevance


Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (CAS 19872‑91‑4; MF C₉H₉NO₅; MW 211.17) is a 4‑hydroxy‑substituted pyridine‑2,6‑dicarboxylic acid dimethyl ester. It belongs to the dipicolinate ester family and is recognized as a versatile scaffold in medicinal chemistry, coordination chemistry, and materials science. The compound exists in multiple solid‑state forms, including a monohydrate (C₉H₉NO₅·H₂O) and a solvent‑free modification, each exhibiting distinct ester conformations that influence crystal packing and hydrogen‑bond networks [1]. Its synthesis from chelidamic acid can be achieved in >90% yield using optimized SOCl₂/DMF conditions [2], making it an accessible building block for downstream applications.

Why Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


Although dimethyl 4‑hydroxypyridine‑2,6‑dicarboxylate shares the dipicolinate core with compounds such as dimethyl pyridine‑2,6‑dicarboxylate (lacking the 4‑OH group) and 4‑chloropyridine‑2,6‑dicarboxylic acid, the 4‑hydroxy substituent and the dimethyl ester termini confer distinct physicochemical and functional properties. The hydroxyl group introduces hydrogen‑bond donor/acceptor capability that alters tautomeric equilibria [1], modifies the electronic energy levels of both the free ligand and its metal complexes [2], and enhances the stability of vanadium(V) complexes relative to the parent dipicolinate system [3]. In catalysis, the hydrogen‑bond‑promoting –OH group can either augment or diminish performance depending on the reaction context—an effect absent in the unsubstituted analog [2]. These differences mean that substituting this compound with a simpler dipicolinate ester or the free acid will not reproduce the same coordination geometry, electronic profile, or catalytic outcome, and may compromise reproducibility in applications that depend on the 4‑OH functionality.

Quantitative Differentiation Evidence for Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate


Synthesis Yield: >90% with SOCl₂/DMF vs. 55–85% with Conventional Esterification

In a head-to-head comparison of synthetic methods, dimethyl 4-hydroxypyridine-2,6-dicarboxylate was obtained in >90% yield when using a thionyl chloride/DMF catalyst mixture, whereas the conventional methanol or ethanol/H₂SO₄ esterification route afforded only 55–85% yield [1]. This >5–35 percentage-point improvement translates to substantially lower raw-material costs and reduced purification burden at scale.

Organic Synthesis Process Chemistry Esterification

Vanadium(V) Complex Stability: [VO₂(dipic-OH)]⁻ More Stable Than Parent [VO₂(dipic)]⁻ Across Acidic pH Range

The complex [VO₂(dipic-OH)]⁻ (where dipic-OH = 4-hydroxypyridine-2,6-dicarboxylate) exhibits higher stability than the parent dipicolinatodioxovanadate(V) complex, [VO₂(dipic)]⁻, across the acidic pH range down to pH 1 where it remains protonated [1]. The enhanced stability is attributed to the electron-rich 4‑OH substituent, and the ligand remains coordinated in a tridentate fashion throughout the entire pH range studied.

Bioinorganic Chemistry Coordination Chemistry Insulin-Mimetic Complexes

Photophysical Tuning: Singlet (S₁) and Triplet (T₁) State Energies Shifted by –6,600 and –800 cm⁻¹ Relative to Unsubstituted Analog

In isostructural Ndᴵᴵᴵ coordination frameworks, the 4‑hydroxypyridine-2,6-dicarboxylate linker (OH-pda²⁻) lowers the singlet (S₁) energy by ~6,600 cm⁻¹ (41,400 vs. 47,100 cm⁻¹) and the triplet (T₁) energy by ~800 cm⁻¹ (22,500 vs. 23,300 cm⁻¹) compared with the unsubstituted pyridine-2,6-dicarboxylate (pda²⁻) linker [1]. The corresponding free acids show similar trends: OH–H₂pda S₁ = 41,600 cm⁻¹, T₁ = 19,200 cm⁻¹; H₂pda S₁ = 48,200 cm⁻¹, T₁ = 23,300 cm⁻¹.

Photophysics Lanthanide Coordination Polymers Luminescent Materials

Catalytic Performance in CO₂ Cycloaddition: 4‑OH Linker Reduces Maximum Yield by ~6 Percentage Points Relative to Unsubstituted Analog

In solvent-free CO₂ cycloaddition with epichlorohydrin at atmospheric pressure, the 4‑OH-substituted Nd framework (IIa, containing OH-pda²⁻) achieved a maximum yield of 62(±2)%, whereas the isostructural unsubstituted framework (IIb, containing pda²⁻) gave 68(±2)% [1]. The inferior performance was attributed to the substantial involvement of catalytic sites in hydrogen-bonding interactions with the –OH group.

Catalysis CO₂ Utilization Metal-Organic Frameworks

Solid-State Form Diversity: Monohydrate vs. Solvent-Free Modification with Distinct Ester Conformations

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate crystallizes in two distinct forms: a monohydrate (IIa, C₉H₉NO₅·H₂O) and a solvent-free modification (IIb) [1]. In the monohydrate, the water molecule stabilizes a synperiplanar conformation of both carbonyl O atoms relative to the pyridine N atom via two O–H···O hydrogen bonds, whereas in the solvent-free form the ester groups adopt an antiperiplanar arrangement. This pseudopolymorphism is not observed for the unsubstituted dimethyl pyridine-2,6-dicarboxylate, where only one crystalline form is typically reported.

Crystal Engineering Solid-State Chemistry Polymorph Screening

HDAC Inhibitor Scaffold: Non-Hydroxamate Zinc-Binding Warhead for Histone Deacetylase Inhibition

The dimethyl 4-hydroxypyridine-2,6-dicarboxylate moiety has been validated as a non-hydroxamate zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibitor design, offering a replacement for the classical hydroxamate function that is often associated with poor pharmacokinetics and metal-chelating toxicity [1]. In HeLa cell nuclear extract assays, compounds bearing this scaffold show HDAC inhibitory activity with IC₅₀ values in the low micromolar to sub-micromolar range, providing a quantifiable starting point for structure–activity relationship (SAR) development.

Medicinal Chemistry Epigenetics HDAC Inhibition

Optimal Procurement-Driven Application Scenarios for Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate


Synthesis of High-Yield 4-Alkoxy-2,6-Pyridinedicarboxylate Building Blocks

When the goal is to produce 4-alkoxy-substituted pyridine-2,6-dicarboxylate derivatives for liquid crystal or polymer electrolyte applications, dimethyl 4-hydroxypyridine-2,6-dicarboxylate synthesized via the >90%-yield SOCl₂/DMF method provides the most cost-effective starting material. The high yield minimizes cost per gram and reduces chromatographic purification requirements compared to the conventional 55–85% H₂SO₄/ROH method.

Stable Vanadium(V) Complexes for Insulin-Mimetic and Bioinorganic Studies

Researchers developing vanadium-based insulin mimetics or studying vanadium(V) coordination chemistry should select this compound as the ligand precursor. The resulting [VO₂(dipic-OH)]⁻ complex demonstrates higher stability than the parent dipicolinate complex across acidic pH, an essential property for biological assay reliability under physiological or variable pH conditions .

Lanthanide Coordination Polymers with Tunable Photophysical Properties

For the construction of luminescent lanthanide-organic frameworks (Ln-MOFs), the 4-hydroxypyridine-2,6-dicarboxylate linker enables predictable tuning of singlet and triplet state energies (S₁ lowered by ~5,700 cm⁻¹ in the Nd framework relative to the unsubstituted analog) . This allows rational design of energy-transfer pathways for sensing and light-emitting devices.

Solid-State Form Screening and Crystal Engineering Studies

The existence of two distinct pseudopolymorphs—monohydrate (synperiplanar ester conformation) and solvent-free (antiperiplanar ester conformation)—makes this compound a model system for studying hydrogen-bond-directed crystal packing and conformational polymorphism . Procurement specifications should clearly state the desired solid form if downstream crystal engineering is the objective.

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